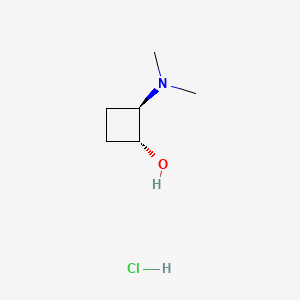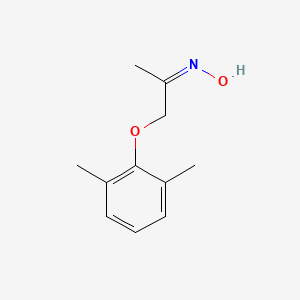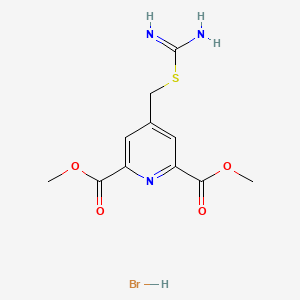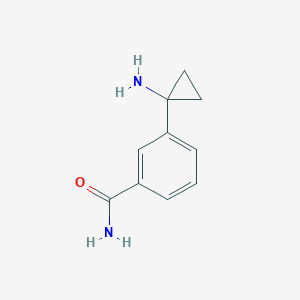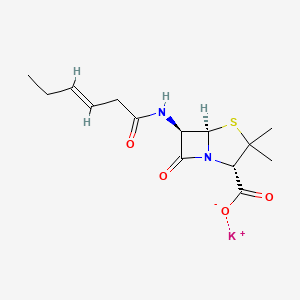
Penicillin F Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillin F Potassium Salt is a derivative of the penicillin family, which is a group of antibiotics derived from Penicillium fungi. This compound is known for its antibacterial properties and is used to treat a variety of bacterial infections. It is particularly effective against gram-positive bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Penicillin F Potassium Salt is typically synthesized through a fermentation process using microbial strains capable of producing penicillin. The process involves the following steps:
Fermentation: Selected strains of Penicillium chrysogenum are cultured in a suitable medium containing a side chain precursor such as phenylacetic acid.
Extraction: The penicillin is extracted from the fermentation broth using organic solvents like n-butyl acetate or methyl isobutyl ketone.
Purification: The extracted penicillin is then purified by decolorization with activated carbon and neutralized with an aqueous potassium salt solution, such as potassium acetate.
Crystallization: The penicillin is crystallized by adding a second solvent like n-butanol and reducing the water content through evaporation.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for higher yields and purity. The final product is obtained in crystalline form and is subjected to rigorous quality control measures to ensure its efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions
Penicillin F Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring of penicillin can be hydrolyzed by β-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: Penicillin can be oxidized to form penicilloic acid and other degradation products.
Substitution: The acyl side chain of penicillin can be modified through substitution reactions to produce different penicillin derivatives.
Common Reagents and Conditions
Hydrolysis: Water and β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various acylating agents can be used to modify the side chain.
Major Products Formed
Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.
Modified Penicillin Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Penicillin F Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Used to treat bacterial infections and as a prophylactic agent in certain medical procedures.
Industry: Utilized in the production of other penicillin derivatives and as a standard in quality control assays .
Mecanismo De Acción
Penicillin F Potassium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparación Con Compuestos Similares
Penicillin F Potassium Salt is similar to other penicillin derivatives such as:
- Penicillin G Potassium Salt
- Penicillin V Potassium Salt
- Benzylpenicillin Potassium Salt
Uniqueness
This compound is unique due to its specific side chain structure, which gives it distinct antibacterial properties and a different spectrum of activity compared to other penicillin derivatives .
List of Similar Compounds
- Penicillin G Potassium Salt
- Penicillin V Potassium Salt
- Benzylpenicillin Potassium Salt .
Propiedades
Fórmula molecular |
C14H19KN2O4S |
|---|---|
Peso molecular |
350.48 g/mol |
Nombre IUPAC |
potassium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1 |
Clave InChI |
UMHVGVXLLBSABV-IOPWMRHISA-M |
SMILES isomérico |
CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+] |
SMILES canónico |
CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


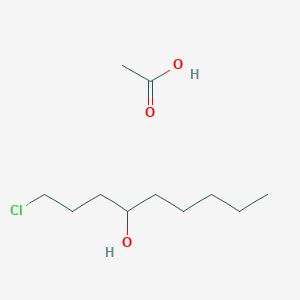
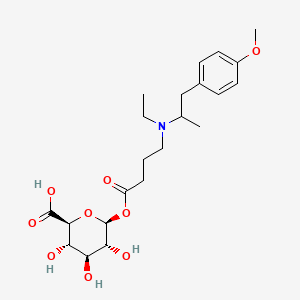
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

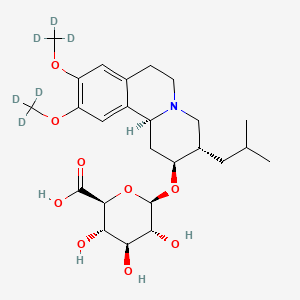
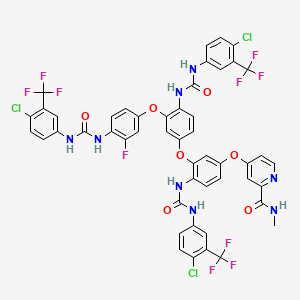

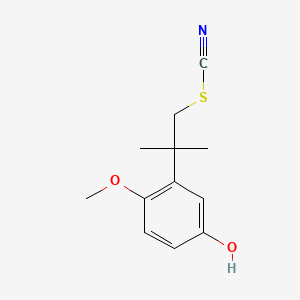
![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
